Vinflunine is a third-generation semi-synthetic vinca alkaloid, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after platinum-based chemotherapy. It is derived from vinorelbine through a process known as superacidic chemistry, which involves the introduction of two fluorine atoms into the molecule. This modification enhances its antitumor activity and provides a distinct pharmacological profile compared to other vinca alkaloids like vinblastine and vincristine .
Vinflunine is synthesized from natural products found in the plant Catharanthus roseus, which is known for producing various vinca alkaloids. The synthesis involves coupling two precursor alkaloids, catharanthine and vindoline, resulting in a compound that features an eight-membered ring structure .
The synthesis of vinflunine involves a series of chemical reactions starting from vinorelbine. The key steps include:
The synthesis pathway can be summarized as follows:
Vinflunine has a complex molecular structure characterized by its unique ring system and fluorinated groups. Its chemical formula is , with a molecular weight averaging approximately 816.944 g/mol .
Vinflunine primarily acts through its interaction with tubulin, leading to several key chemical reactions:
The binding affinity of vinflunine to tubulin is lower than that of other vinca alkaloids but still effective enough to induce significant cytotoxic effects in cancer cells. This unique binding profile may contribute to its enhanced safety and efficacy compared to its predecessors .
Vinflunine exerts its antitumor effects primarily by:
Studies indicate that vinflunine's unique binding characteristics allow it to induce structural changes in tubulin that favor microtubule destabilization and apoptosis, distinguishing it from other vinca alkaloids .
Vinflunine (C₄₅H₅₄F₂N₄O₈) is a third-generation bis-fluorinated vinca alkaloid derived from vinorelbine through superacid-catalyzed chemistry. Its defining structural modification involves the introduction of two fluorine atoms at the C20' position of the catharanthine moiety, creating a gem-difluoromethylenated configuration. This fluorination, achieved using antimony pentafluoride (SbF₅) in hydrofluoric acid/chloroform mixtures, induces significant conformational changes in the velbenamine core. The process proceeds via a carbocation intermediate (generated by protonation at C20'), followed by hydride abstraction and fluoride capture, yielding vinflunine in approximately 35% yield [3] [9].
The fluorination enhances vinflunine’s lipid solubility and alters its electronic properties, reducing basicity compared to non-fluorinated analogs. This modification increases the half-life and influences tubulin-binding kinetics by sterically hindering interactions at the vinca domain. Unlike earlier vinca alkaloids (e.g., vincristine), vinflunine’s saturated C20' carbon eliminates a key metabolic oxidation site, contributing to metabolic stability [1] [6] [9].
Table 1: Structural Evolution of Vinca Alkaloids
Compound | Key Structural Features | Generation |
---|---|---|
Vinblastine | Natural dimer; C20' methylene | First |
Vinorelbine | 8′-nor analog; unsaturated C20' | Second |
Vinflunine | 20′,20′-difluoro-3′,4′-dihydrovinorelbine | Third |
Vinflunine exerts anticancer effects by targeting tubulin heterodimers, the building blocks of microtubules. It binds with high affinity to the β-subunit at the vinca domain—specifically the interdimer interface—inhibiting tubulin polymerization into functional microtubules. Unlike taxanes, which hyperstabilize microtubules, vinflunine suppresses microtubule dynamics by:
This dynamic suppression disrupts mitotic spindle assembly, arresting cells at the metaphase-anaphase transition. Consequently, chromosomes fail to segregate, triggering caspase-dependent apoptosis (via Bcl-2 phosphorylation and Bax activation) [3] [7]. At clinically relevant concentrations (nanomolar range), vinflunine inhibits microtubule dynamics without causing massive depolymerization—a key distinction from vincristine [2] [6].
Table 2: Effects of Vinca Alkaloids on Microtubule Dynamics
Parameter | Vinflunine | Vinorelbine | Vincristine |
---|---|---|---|
Growth rate suppression | 40–50% | 50–60% | 70–80% |
Shortening duration | ↓ 30% | ↓ 40% | ↓ 70% |
Treadmilling inhibition | 75% | 80% | >95% |
Spiral formation | Minimal | Moderate | Extensive |
Vinflunine demonstrates distinct pharmacodynamic advantages over other vinca alkaloids:
In vivo, vinflunine shows superior efficacy in human xenograft models (e.g., bladder, breast), achieving tumor growth inhibition (TGI) rates of 80–95% versus 50–70% for vinorelbine at equitoxic doses [3] [6].
Table 3: Resistance Profiles of Vinca Alkaloids
Compound | Pgp-mediated Resistance Factor | βIII-Tubulin Sensitivity |
---|---|---|
Vincristine | >100 | High resistance |
Vinblastine | 80 | Moderate resistance |
Vinflunine | 12 | Low resistance |
Absorption & Distribution
Vinflunine exhibits linear pharmacokinetics across doses (30–400 mg/m²). After IV administration, it rapidly distributes into tissues, with a large volume of distribution (Vd = 2,422 ± 676 L in humans), indicating extensive tissue penetration. Peak concentrations occur in highly perfused organs (liver, kidneys) within 30 minutes, with significant accumulation in tumors [4] [5] [7]. Plasma protein binding is moderate (67.2%), primarily to albumin and high-density lipoproteins, with minimal binding to α₁-acid glycoprotein [5] [7].
Metabolism
Hepatic metabolism via CYP3A4 is the primary route, generating 4-O-deacetylvinflunine (DVFL)—the sole active metabolite (20–30% of parent drug activity). Esterases contribute secondarily to DVFL formation. Fluorination reduces susceptibility to oxidation, slowing metabolism compared to vinorelbine [5] [7].
Excretion
Elimination is predominantly fecal (66% of dose), with renal excretion accounting for 33%. The terminal half-life is ~40 hours for vinflunine and 120 hours for DVFL, supporting a tri-weekly clinical dosing schedule [4] [5].
Table 4: Key Pharmacokinetic Parameters of Vinflunine
Parameter | Value | Comment |
---|---|---|
Protein binding | 67.2% | Primarily albumin & HDL |
Metabolites | DVFL (active) | Formed via CYP3A4/esterases |
Terminal t₁/₂ | 40 hours (parent); 120h (DVFL) | Prolonged exposure |
Fecal excretion | 66% | Major route (unchanged drug & metabolites) |
Renal excretion | 33% | Minor route |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4